3,4-二氟噻吩

描述

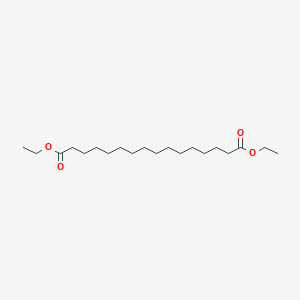

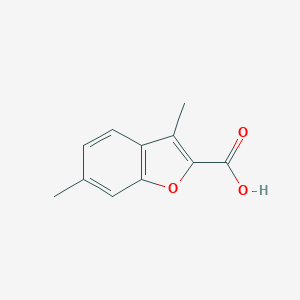

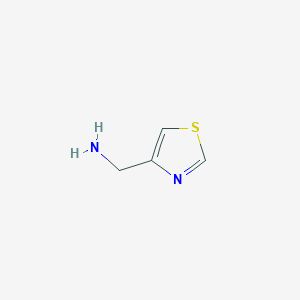

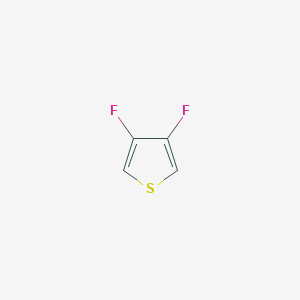

3,4-Difluorothiophene is a fluorinated thiophene derivative that is of interest in the field of organic electronics due to its potential use in the synthesis of semiconducting materials. The presence of fluorine atoms is known to influence the electronic properties of thiophene-based compounds, making them suitable for applications in n-type semiconductors and other electronic devices .

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives, such as 3,4-difluorothiophene, often involves the introduction of fluorine atoms or fluorinated groups into the thiophene ring. For example, difluoromethylene-bridged bithiophene and its oligomers have been synthesized, demonstrating the role of the difluoromethylene bridge in maintaining planarity and lowering the LUMO level of the resulting compounds . Additionally, a method for synthesizing (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives has been developed, which involves the reaction of a thiolate with difluorocarbene .

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is characterized by the presence of fluorine atoms, which can significantly affect the planarity and electronic properties of the molecule. X-ray analyses have revealed that the difluoromethylene bridge in bithiophene derivatives contributes to the planarity between thiophene rings . Similarly, the crystal structure of related cation radicals shows temperature-dependent polymorphism and features columnar "slipped π-stacks" of cations .

Chemical Reactions Analysis

Fluorinated thiophenes participate in various chemical reactions that are useful for the synthesis of complex organic electronics. For instance, the reactivity of tetrafluorothiophene S,S-dioxide as a diene and dienophile has been explored, leading to the synthesis of 3,4-difluoro- and tetrafluorothiophene derivatives . Moreover, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide demonstrates its utility as a diene in Diels-Alder reactions with different types of dienophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-difluorothiophene derivatives are influenced by the fluorine substituents, which can lower the LUMO energy levels and enhance the electron-accepting ability of the compounds. This is evident in the n-type semiconducting behavior of perfluorohexyl-substituted quaterthiophene derivatives, which exhibit field-effect electron mobilities . The solid-state organization of fluorocarbon-substituted oligothiophenes indicates strong intermolecular interactions and phase separation between the aromatic core and fluorocarbon chains, which affect their electronic properties . Additionally, the synthesis of a diketopyrrolopyrrole conjugated polymer based on 4,4'-difluoro-2,2'-bithiophene has shown promising results in organic thin-film transistors and organic photovoltaics .

科学研究应用

光伏特性:

3,4-二氟噻吩在太阳能电池材料的开发中发挥了重要作用。包含3,4-二氟噻吩单元的聚噻吩衍生物已经证明能够降低太阳能电池聚合物的最高占据分子轨道(HOMO)并缩小带隙,从而提高光伏性能。特别是,在聚噻吩主链中引入氟原子已被观察到显著提高聚合物太阳能电池的光电转换效率(Huang et al., 2013)。

电子迁移性的增强:

将3,4-二氟噻吩纳入聚合物结构中被发现能显著提高薄膜晶体管中的电子迁移性。这被归因于3,4-二氟噻吩中氟取代基带来的LUMO能级下移和立体位阻效应的减弱,导致高电子迁移性和在全聚合物太阳能电池应用中良好的器件性能(Zhao et al., 2017)。

液晶化合物:

3,4-二氟噻吩已被用于合成新型液晶化合物。这些化合物展示了广泛的向列相范围和高清晰点,使其适用于各种显示技术应用(Du Wei, 2003)。

有机薄膜晶体管应用:

在有机电子领域,基于3,4-二氟噻吩的聚合物已被设计和合成用于有机薄膜晶体管。这些材料展示了平衡的空穴和电子迁移率,为高性能两极薄膜晶体管器件的发展铺平了道路(Sonar et al., 2016)。

共混异质结太阳能电池:

在共混异质结太阳能电池中,作为“聚合物受体”的聚(异吲哚-交替-3,4-二氟噻吩)类似物,与聚合物给体一起使用时,已经实现了大于7%的效率。这标志着在“全聚合物”共混异质结太阳能电池的发展中取得了重大进展,突显了3,4-二氟噻吩在非富勒烯聚合物太阳能电池应用中的潜力(Liu et al., 2018)。

安全和危害

未来方向

属性

IUPAC Name |

3,4-difluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIBDPMYKKYHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617832 | |

| Record name | 3,4-Difluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorothiophene | |

CAS RN |

19259-15-5 | |

| Record name | 3,4-Difluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)